molecular formula C7H8O3 B2957291 5-(3-Oxo-1-propenyl)oxolane-2-one CAS No. 1701425-55-9

5-(3-Oxo-1-propenyl)oxolane-2-one

Cat. No. B2957291
CAS RN: 1701425-55-9
M. Wt: 140.138
InChI Key: MGDPEFRLGBFRFH-UHFFFAOYSA-N
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Description

5-(3-Oxo-1-propenyl)oxolane-2-one is a chemical compound with the molecular formula C7H8O3. It is also known by other names such as Butanal, cyclic 1,2-ethanediyl acetal; 2-Propyl-1,3-dioxolane; 2-Propyldioxolane .


Molecular Structure Analysis

The molecular structure of 5-(3-Oxo-1-propenyl)oxolane-2-one can be viewed using Java or Javascript . The molecular weight of this compound is 140.138.

Scientific Research Applications

Catalytic Protodeboronation

5-(3-Oxo-1-propenyl)oxolane-2-one: is utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, a transformation that is valuable in organic synthesis for the creation of complex molecules .

Biological Potential of Indole Derivatives

The compound serves as a precursor in the synthesis of indole derivatives, which exhibit a wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making them crucial in the development of new pharmaceuticals .

Organic Synthesis

As a building block in organic synthesis, 5-(3-Oxo-1-propenyl)oxolane-2-one contributes to the creation of various borylation approaches. This includes the asymmetric hydroboration reaction, which is pivotal for the synthesis of organoboron compounds used in Suzuki–Miyaura coupling .

Functional Group Transformations

The compound’s boron moiety can be converted into a broad range of functional groups. These transformations are essential in oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Stability Enhancement in Organoboranes

5-(3-Oxo-1-propenyl)oxolane-2-one: aids in overcoming the drawbacks associated with organoboranes, such as their limited air and moisture stability. By introducing more stable boronic ester moieties, it significantly expands the scope of boron chemistry .

Antitubercular Activity

The compound is involved in the preparation of derivatives that have been investigated for their in vitro antitubercular activity. This is particularly relevant for combating Mycobacterium tuberculosis and Mycobacterium bovis, which are responsible for tuberculosis .

properties

IUPAC Name

(E)-3-(5-oxooxolan-2-yl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-5-1-2-6-3-4-7(9)10-6/h1-2,5-6H,3-4H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDPEFRLGBFRFH-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)OC1/C=C/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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